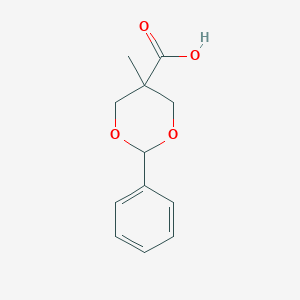![molecular formula C12H9N3S B187923 N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine CAS No. 22394-38-3](/img/structure/B187923.png)
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine, also known as ITA, is a synthetic compound with potential therapeutic applications. ITA belongs to the class of indole-based compounds, which have gained significant attention due to their diverse biological activities.
科学的研究の応用
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has shown promising results in various scientific research applications. It has been studied for its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown potent activity against various bacterial and viral strains. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine exerts its biological activity by modulating various cellular pathways. It has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway.
生化学的および生理学的効果
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer and diabetes. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been shown to improve glucose uptake and insulin sensitivity, which makes it a potential therapeutic agent for diabetes. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to improve cognitive function and memory, which makes it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has shown potent biological activity at low concentrations, which makes it a cost-effective compound for use in various assays. However, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has some limitations for lab experiments. It is relatively unstable and can degrade over time, which makes it challenging to store and handle. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has several potential future directions in scientific research. It can be further investigated for its use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be modified to improve its stability and bioavailability, which can enhance its therapeutic potential. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be used as a lead compound to develop new drugs with improved pharmacological properties. Finally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be studied for its potential use as a diagnostic tool for various diseases.
合成法
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be synthesized using a straightforward method that involves the reaction of indole-3-carboxaldehyde with thiosemicarbazide in the presence of a base. The resulting product is then treated with formaldehyde to yield N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
特性
CAS番号 |
22394-38-3 |
|---|---|
製品名 |
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine |
分子式 |
C12H9N3S |
分子量 |
227.29 g/mol |
IUPAC名 |
(E)-1-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-11-10(3-1)9(7-14-11)8-15-12-13-5-6-16-12/h1-8,14H/b15-8+ |
InChIキー |
PRTNCQMOBODVPV-CMDGGOBGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C/NC3=NC=CS3)/C=N2 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=NC=CS3 |
正規SMILES |
C1=CC=C2C(=C1)C(=CNC3=NC=CS3)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
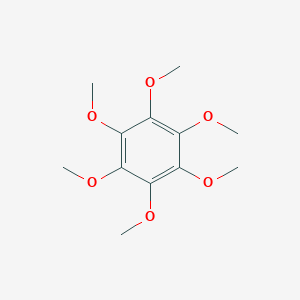
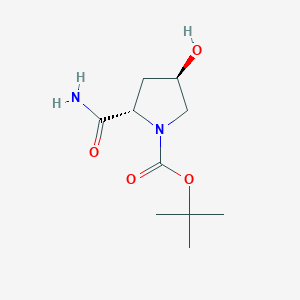
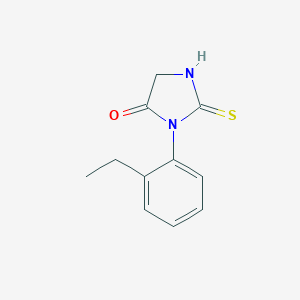
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
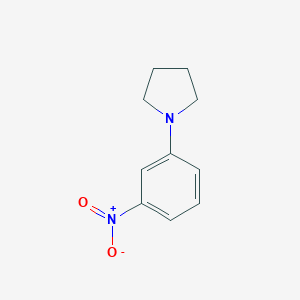
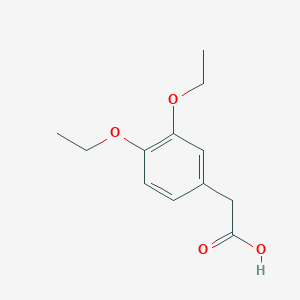
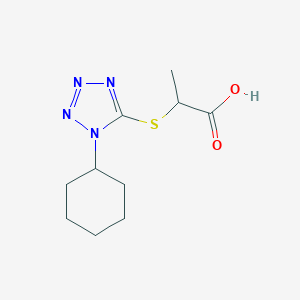

![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)
